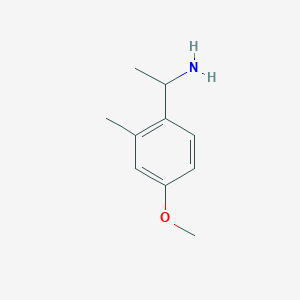

1-(4-Methoxy-2-methylphenyl)ethanamine

描述

1-(4-Methoxy-2-methylphenyl)ethanamine is an organic compound with the molecular formula C10H15NO It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms

准备方法

Synthetic Routes and Reaction Conditions

1-(4-Methoxy-2-methylphenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound using a suitable reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. Another method involves the reductive amination of 4-methoxy-2-methylacetophenone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.

化学反应分析

Types of Reactions

1-(4-Methoxy-2-methylphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding imine or nitrile under specific conditions.

Reduction: It can be reduced to form the corresponding amine or alcohol.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction typically produces amines or alcohols.

科学研究应用

Medicinal Chemistry

1-(4-Methoxy-2-methylphenyl)ethanamine is structurally related to several psychoactive compounds and has potential implications in pharmacology. Its applications in this field are primarily centered around:

- Neuropharmacology : The compound's structural similarity to known psychoactive substances suggests potential use in studying neurotransmitter systems. Research indicates that variations of phenethylamines can influence serotonin and dopamine pathways, which are crucial in treating mood disorders and other psychiatric conditions .

- Analytical Toxicology : Due to its relation to 2C drug classes, this compound can serve as a reference compound in forensic toxicology. Studies have shown that understanding the metabolism of related compounds aids in developing detection methods for new designer drugs .

Material Science

The compound's unique chemical structure allows it to be explored for various material applications:

- Polymer Chemistry : Research into the incorporation of amines into polymer matrices has revealed that such compounds can enhance the properties of polymers used in coatings and adhesives. The amine functionalities can improve adhesion and crosslinking density, leading to materials with superior mechanical properties .

- Nanotechnology : There is growing interest in using this compound as a building block for synthesizing nanoparticles. These nanoparticles can be utilized for drug delivery systems, where the amine group can facilitate interactions with biological targets, enhancing the efficacy of therapeutic agents .

Cosmetic Formulations

Recent studies have highlighted the potential of this compound in cosmetic applications:

- Skin Care Products : The compound's properties may contribute to the formulation of skin care products aimed at improving skin hydration and texture. Its incorporation into emulsions could enhance stability and sensory attributes, making it suitable for moisturizers and serums .

- Fragrance Development : The methoxy group in the structure provides opportunities for its use as a fragrance component or fixative in personal care products. It can help stabilize volatile compounds, extending the longevity of scents in formulations .

Data Summary Table

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Neuropharmacology, Analytical Toxicology | Potential treatment for mood disorders; Forensic reference |

| Material Science | Polymer Chemistry, Nanotechnology | Enhanced mechanical properties; Drug delivery systems |

| Cosmetic Formulations | Skin Care Products, Fragrance Development | Improved hydration; Extended fragrance longevity |

Case Studies

- Neuropharmacological Studies : A study investigating the effects of similar phenethylamines on serotonin receptors found that modifications on the aromatic ring significantly altered binding affinities. This suggests that this compound could be explored for similar receptor interactions, potentially leading to new therapeutic agents .

- Polymer Research : In a recent publication focusing on polymer blends containing amine derivatives, it was demonstrated that incorporating small amounts of this compound improved thermal stability and mechanical strength compared to control samples without amines .

- Cosmetic Formulation Trials : Experimental formulations incorporating this compound showed enhanced sensory profiles and stability over traditional formulations. Consumer testing indicated a preference for products containing this compound due to improved skin feel and moisture retention capabilities .

作用机制

The mechanism of action of 1-(4-Methoxy-2-methylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

1-(4-Methoxy-2-methylphenyl)ethanamine can be compared with other similar compounds, such as:

1-(4-Methylphenyl)ethanamine: Lacks the methoxy group, which can significantly alter its chemical properties and reactivity.

1-(4-Methoxyphenyl)ethanamine: Lacks the methyl group, affecting its steric and electronic properties.

1-(4-Chlorophenyl)ethanamine:

生物活性

1-(4-Methoxy-2-methylphenyl)ethanamine, also known as (R)-(+)-1-(4-methoxyphenyl)ethylamine, is an organic compound with significant biological activity. Its molecular formula is C₉H₁₃NO, and it has a molecular weight of 151.21 g/mol. This compound features a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to a phenyl ring, which contributes to its unique properties and potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.

This compound is believed to act primarily as a serotonin-norepinephrine releasing agent (SNRA) . This means it can stimulate the release of neurotransmitters such as serotonin and norepinephrine from neurons in the brain, which are critical for mood regulation, cognitive function, and physiological processes like blood pressure control. The excessive release of these neurotransmitters can lead to psychoactive effects, including hallucinations, increased heart rate, and hyperthermia.

Pharmacological Effects

Research indicates that compounds similar to this compound may exhibit stimulant effects akin to other amphetamines. These effects make them of interest in pharmacological studies related to mood disorders, attention-deficit hyperactivity disorder (ADHD), and other psychiatric conditions.

Interaction with Neurotransmitter Systems

Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction could influence mood and cognitive functions, indicating potential therapeutic uses in treating psychiatric disorders.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Para-Methoxyamphetamine | Methoxy group on the para position | Known psychoactive effects |

| Methamphetamine | Methyl groups on the nitrogen atom | Stronger stimulant properties |

| 4-Methoxyphenethylamine | Lacks methyl substitution on the phenyl ring | Different pharmacological profile |

| 1-(3-Methoxyphenyl)propan-1-amine | Different alkyl chain length | Varying biological activity |

This comparison highlights the diversity within this chemical class while emphasizing the unique properties of this compound that may contribute to its specific biological activities.

Antibacterial and Antifungal Activities

Recent studies have explored the antibacterial and antifungal activities of various phenolic compounds. While specific data on this compound is sparse, related compounds have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli . This suggests a potential for exploring similar activities in this compound.

属性

IUPAC Name |

1-(4-methoxy-2-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7-6-9(12-3)4-5-10(7)8(2)11/h4-6,8H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULBTTCIAPRWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401755 | |

| Record name | 1-(4-Methoxy-2-methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603951-45-7 | |

| Record name | 4-Methoxy-α,2-dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603951-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxy-2-methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。